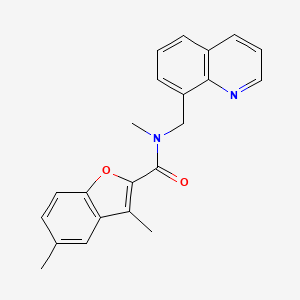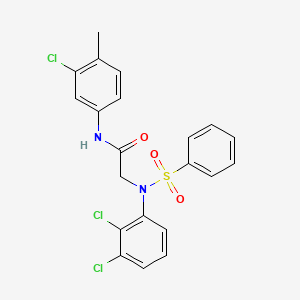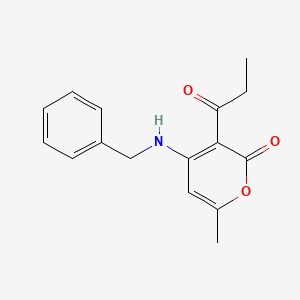
2-(2,5-dichlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dichlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide, also known as DPTA, is a synthetic compound that has been studied for its potential therapeutic applications. This molecule is a member of the thiadiazole family, which has been found to have various biological activities, including anti-inflammatory, antiviral, and antitumor properties.
Wirkmechanismus
The mechanism of action of 2-(2,5-dichlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. One of the main targets of 2-(2,5-dichlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide is the PI3K/Akt/mTOR pathway, which plays a crucial role in regulating cell growth and survival. 2-(2,5-dichlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has been found to inhibit this pathway by reducing the activation of Akt and mTOR, which leads to the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2-(2,5-dichlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has been found to have various biochemical and physiological effects on cancer cells. In addition to its antitumor activity, 2-(2,5-dichlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has been found to inhibit the migration and invasion of cancer cells, which is a key step in the metastasis of cancer. This compound has also been found to modulate the expression of various genes that are involved in the regulation of cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2,5-dichlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide in lab experiments is its specificity towards cancer cells. This compound has been found to selectively target cancer cells while sparing normal cells, which reduces the risk of toxicity and side effects. However, one of the limitations of using 2-(2,5-dichlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of 2-(2,5-dichlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide. One of the areas of research is in the development of new analogs of 2-(2,5-dichlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide that have improved solubility and bioavailability. Another area of research is in the investigation of the potential of 2-(2,5-dichlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide as a combination therapy with other anticancer agents. Finally, the use of 2-(2,5-dichlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide in preclinical and clinical trials for the treatment of cancer is an important future direction that can lead to the development of new cancer therapies.
Synthesemethoden
The synthesis of 2-(2,5-dichlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide involves a multistep process that starts with the reaction of 2,5-dichlorophenol with thionyl chloride to form 2,5-dichlorophenyl chloride. This intermediate is then reacted with sodium azide to produce 2,5-dichlorophenyl azide. The next step involves the reaction of 2,5-dichlorophenyl azide with 5-phenyl-1,3,4-thiadiazol-2-ylamine to form the corresponding amine derivative. Finally, the amine derivative is reacted with butanoyl chloride to produce the desired compound, 2-(2,5-dichlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide.
Wissenschaftliche Forschungsanwendungen
2-(2,5-dichlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has been studied for its potential therapeutic applications in various fields of research. One of the most promising areas of research is in the treatment of cancer. Studies have shown that 2-(2,5-dichlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2S/c1-2-14(25-15-10-12(19)8-9-13(15)20)16(24)21-18-23-22-17(26-18)11-6-4-3-5-7-11/h3-10,14H,2H2,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLTVHFFVDKILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2)OC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B6038941.png)
![1,3-dicyclohexyl-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6038949.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(1H-imidazol-1-yl)acetamide](/img/structure/B6038951.png)



![2-[(6-bromo-2-cyclopropyl-4-quinolinyl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B6038978.png)
![6-ethyl-3-isobutyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6038984.png)
![N-(2,4-dichlorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6038987.png)
![6-(4-methoxybenzyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6038996.png)
![2-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4-quinazolinol](/img/structure/B6039006.png)
![3,4-dichloro-N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}benzamide](/img/structure/B6039012.png)
![2-({[(2-acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]amino}methylene)-5-(2-furyl)cyclohexane-1,3-dione](/img/structure/B6039024.png)
